molecular formula C13H19NO2 B13568305 Ethyl 3-amino-3-(2-ethylphenyl)propanoate

Ethyl 3-amino-3-(2-ethylphenyl)propanoate

Cat. No.: B13568305
M. Wt: 221.29 g/mol
InChI Key: DLCZKEGWRBNDJT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-ethylphenyl)propanoate is a chemical compound with the molecular formula C13H19NO2. It is an ester derivative that contains an amino group and an ethylphenyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-ethylphenyl)propanoate typically involves the reaction of 2-ethylphenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-ethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(2-ethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-methylphenyl)propanoate
  • Ethyl 3-amino-3-(2-isopropylphenyl)propanoate
  • Ethyl 3-amino-3-(2-tert-butylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2-ethylphenyl)propanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical properties .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-amino-3-(2-ethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8,12H,3-4,9,14H2,1-2H3

InChI Key

DLCZKEGWRBNDJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)OCC)N

Origin of Product

United States

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